Field: Organic Chemistry
Methods: The compound reacts with aromatic aldehydes and TaCl5 in 1,2-dichloroethane at 23°C for 24 hours, followed by hydrolysis .
Results: The reaction yields substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates with good yield, demonstrating a new reaction type for donor–acceptor cyclopropanes .
2-Phenylcyclopropane-1-carbaldehyde is an organic compound characterized by its cyclopropane structure with a phenyl group and an aldehyde functional group. Its molecular formula is and it has a molecular weight of 150.19 g/mol. The compound is primarily recognized for its unique structural features, which include a three-membered cyclopropane ring fused to a phenyl group, making it an interesting candidate for various
There's no current research on the specific mechanism of action of PCC. Its potential role in biological systems or interaction with other compounds remains unexplored.
Several synthesis methods have been developed for 2-Phenylcyclopropane-1-carbaldehyde:
2-Phenylcyclopropane-1-carbaldehyde has various applications:
Interaction studies involving 2-Phenylcyclopropane-1-carbaldehyde often focus on its reactivity with biological targets. For example, research has shown that certain cyclopropane derivatives can interact with enzymes or receptors, potentially influencing their biological activity. These studies help elucidate the mechanisms by which these compounds exert their effects and guide future drug design efforts .
Several compounds share structural similarities with 2-Phenylcyclopropane-1-carbaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Phenylcyclopropane | Cyclopropane ring with a phenyl group | Lacks an aldehyde functional group |
2-Methylcyclopropanecarboxaldehyde | Cyclopropane with a methyl and carboxaldehyde group | Contains a carboxylic acid functional group |
3-Phenylcyclobutane | Four-membered ring with a phenyl substituent | Larger ring size alters reactivity |
2-(4-Chlorophenyl)cyclopropanecarboxaldehyde | Chlorinated phenyl substituent | Introduction of halogen affects properties |
The presence of the aldehyde functional group in 2-Phenylcyclopropane-1-carbaldehyde distinguishes it from these similar compounds, influencing its reactivity and potential applications in organic synthesis and pharmaceuticals.